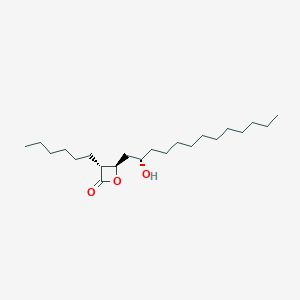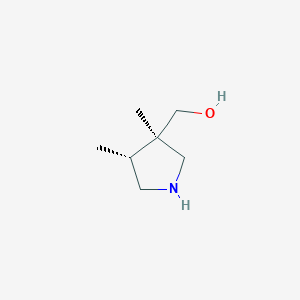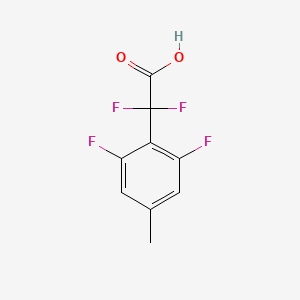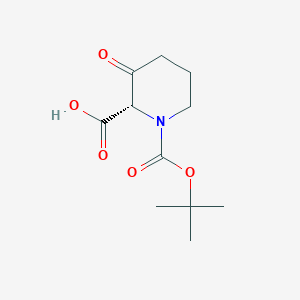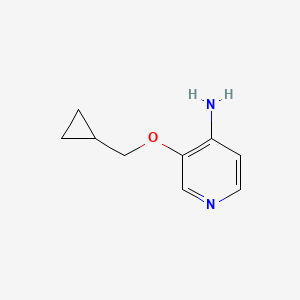
3-(Cyclopropylmethoxy)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)pyridin-4-amine is a heterocyclic organic compound with the molecular formula C9H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a cyclopropylmethoxy group attached to the third position of the pyridine ring and an amine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)pyridin-4-amine typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable base, such as sodium hydride, to form the cyclopropylmethoxy anion. This anion is then reacted with a halogenated pyridine derivative to introduce the cyclopropylmethoxy group at the desired position on the pyridine ring.
Introduction of the Amine Group: The next step involves the introduction of the amine group at the fourth position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using suitable amine precursors and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor under controlled conditions.
Batch Synthesis: This traditional method involves the stepwise addition of reactants in a batch reactor, followed by purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(Cyclopropylmethoxy)pyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the biological context. The molecular targets may include proteins, nucleic acids, or other biomolecules involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethoxy)pyridin-3-amine: A similar compound with the cyclopropylmethoxy group at the fourth position and the amine group at the third position.
N-(pyridin-4-yl)pyridin-4-amine: A compound with two pyridine rings connected by an amine group.
Uniqueness
3-(Cyclopropylmethoxy)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the cyclopropylmethoxy group and the amine group at specific positions on the pyridine ring allows for targeted interactions with biological molecules and the development of specialized materials.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)pyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-11-5-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11) |
InChI Key |
HBGCTYJZGIBADR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid](/img/structure/B13339709.png)

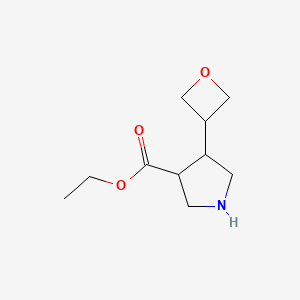

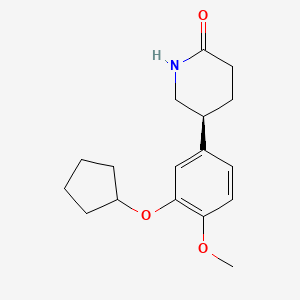
![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)

![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol](/img/structure/B13339745.png)
